4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane
Description
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is a bicyclic spiro compound characterized by two oxygen atoms (dioxa) embedded in its heptane backbone. The spiro[2.4]heptane framework consists of a two-membered ring fused to a four-membered ring via a shared spiro carbon. The compound features methyl substituents at the 4 and 5 positions, which influence its steric and electronic properties.
Properties
IUPAC Name |
4,5-dimethyl-1,6-dioxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)8-3-7(5)4-9-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFDNRLEYGADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC12CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions with benzene as the solvent, and water is removed azeotropically . The product is then purified through distillation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro center, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a scaffold in drug design.
Industry: Utilized in the production of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-1,6-dioxaspiro[24]heptane exerts its effects depends on the specific reaction or applicationThese interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane with two structurally related compounds from the provided evidence: 1-Phenyl-4,7-dioxaspiro[2.4]heptane () and 6,6-difluoro-4-azaspiro[2.4]heptane hydrochloride ().
Structural and Functional Differences
Table 1: Key Structural Properties
Key Observations :
Substituent Effects: The methyl groups in this compound enhance steric hindrance and may reduce solubility in polar solvents compared to the phenyl-substituted analog (). The phenyl group introduces aromaticity, increasing molecular weight and lipophilicity, which could favor π-π interactions in supramolecular chemistry . The hydrochloride salt further enhances water solubility, making it suitable for pharmaceutical applications .
Heteroatom Influence :
- The dioxa (oxygen) rings in the target compound and ’s analog contrast with the aza (nitrogen) ring in . Nitrogen introduces basicity, enabling salt formation (e.g., hydrochloride), while oxygen-rich systems are more likely to participate in hydrogen bonding .
Molecular Weight and Applications :
Hypothetical Property Analysis
While experimental data for this compound are unavailable, trends from analogs suggest:
- Solubility: Methyl groups may reduce polarity, favoring solubility in nonpolar solvents. In contrast, the hydrochloride salt in ’s compound ensures high aqueous solubility .
- Thermal Stability : The phenyl group in ’s compound likely increases thermal stability due to aromatic rigidity, whereas the fluorine substituents in ’s compound could lower stability due to bond strain .
Research Implications
- Synthetic Chemistry : The methyl-substituted spiro compound could serve as a precursor for chiral ligands or intermediates in asymmetric synthesis.
- Pharmaceutical Potential: The azaspiro analog () highlights the role of fluorine and nitrogen in drug design, particularly for CNS-targeting molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
